

A Technical Guide to the Solubility of 1-Ethynylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexynylcyclohexanol**

Cat. No.: **B100555**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynylcyclohexanol (also known as **Hexynylcyclohexanol**). Given the limited availability of specific quantitative data in public literature, this document outlines its known qualitative solubility profile and furnishes a detailed experimental framework for researchers to determine precise solubility values in various organic solvents. Understanding solubility is a critical parameter for process chemistry, formulation development, and analytical method design.

Introduction to 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol (CAS: 78-27-3) is an alkynyl alcohol that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a polar hydroxyl group and a nonpolar cyclohexyl ring, gives it a distinct solubility profile that is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.^{[1][3]} It is also recognized as a synthetic precursor to the tranquilizer ethinamate.^[4] The compound typically appears as a white to pale yellow low-melting solid or a clear liquid when melted.^{[2][5]}

Physicochemical Properties

A summary of key physicochemical properties for 1-Ethynylcyclohexanol is provided below.

Property	Value
Molecular Formula	C ₈ H ₁₂ O
Molecular Weight	124.18 g/mol
Melting Point	30-33 °C
Boiling Point	180 °C (at 1013 hPa)
Density	~0.97 g/mL (at 20-25 °C)
pKa	~13.34

(Data sourced from multiple references including[2][6][7][8])

Solubility Profile of 1-Ethynylcyclohexanol

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] 1-Ethynylcyclohexanol possesses both a hydrophilic (polar) alcohol group capable of hydrogen bonding and a lipophilic (nonpolar) cyclohexane ring. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

Qualitative Assessment: Published data indicates that 1-Ethynylcyclohexanol is soluble in common organic solvent classes such as alcohols, ethers, esters, and ketones.[1] It is described as being soluble in ethanol and diethyl ether.[1][3]

Quantitative Data: While qualitative descriptions are available, precise quantitative solubility data in organic solvents is not widely reported in the literature. The most consistently reported value is its solubility in water. The table below summarizes the known quantitative data and provides a template for experimentally determined values in common organic solvents.

Table 1: Solubility of 1-Ethynylcyclohexanol

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molarity (mol/L)
Water	20	1.0[1][2][3]	~0.08
Methanol	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Acetone	25	Data to be determined	Data to be determined
Ethyl Acetate	25	Data to be determined	Data to be determined
Dichloromethane	25	Data to be determined	Data to be determined
Toluene	25	Data to be determined	Data to be determined
Diethyl Ether	25	Data to be determined	Data to be determined

Experimental Protocol for Solubility Determination

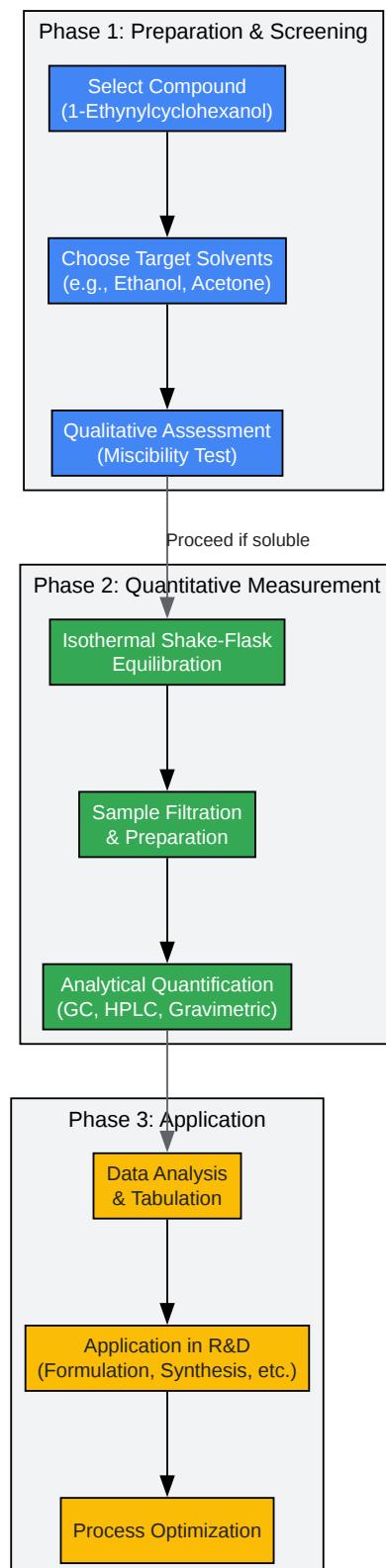
To address the data gap, the following protocol, based on the isothermal shake-flask method, is provided for researchers to quantitatively determine the solubility of 1-Ethynylcyclohexanol.[10][11]

Objective: To determine the concentration of a saturated solution of 1-Ethynylcyclohexanol in a selected organic solvent at a constant temperature.

Materials and Reagents:

- 1-Ethynylcyclohexanol ($\geq 98\%$ purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control or a thermostated water bath
- Analytical balance (± 0.1 mg)
- Syringes and syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)

- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., GC, HPLC, or a calibrated UV-Vis spectrophotometer)


Procedure:

- Preparation: Add an excess amount of 1-Ethynylcyclohexanol to a vial. The excess solid is crucial to ensure a saturated solution is formed.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
- Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation.[\[10\]](#)
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
- Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
- Quantification:
 - Gravimetric Method: Accurately weigh the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved. Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent.
 - Chromatographic Method (HPLC/GC): Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration. Calculate the original concentration to find the solubility.

- Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least three times to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for determining and applying the solubility data of a chemical compound in a research and development setting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynylcyclohexanol, 99% | Fisher Scientific [fishersci.ca]
- 2. 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 5. 1-Ethynylcyclohexanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-Ethynyl-1-cyclohexanol | 78-27-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 1-Ethynylcyclohexanol in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100555#hexynylcyclohexanol-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com